(2-methyl-1H-indol-4-yl)methanamine
Overview
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Indole itself is a crystalline colorless solid with a specific odor .Scientific Research Applications
Novel Synthesis Approaches
Research has developed novel synthetic pathways for producing benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method offers a straightforward approach to generating various substituted compounds, potentially useful for further pharmaceutical applications (Schlosser et al., 2015).
Potential Anticonvulsant Agents
A series of novel schiff bases of 3-aminomethyl pyridine, through condensation reaction with substituted aryl aldehydes/ketones, demonstrated significant anticonvulsant activity. This discovery opens up new avenues for the development of anticonvulsant drugs, showcasing the potential of indol-4-ylmethanamine derivatives in medicinal chemistry (Pandey & Srivastava, 2011).
Anticancer Lead Development
The synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives revealed potent growth inhibitory action against cancer cell lines. One compound, in particular, showed promising action in reducing prostate weight in animal models, marking it as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).
Exploration of Indole-Based Core Structures
Direct and enantioselective iso-Pictet-Spengler reactions with α-ketoamides have been employed to access underexplored indole-based core structures, demonstrating the versatility of indol-4-ylmethanamine derivatives in accessing pharmacologically relevant motifs (Schönherr & Leighton, 2012).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity under red light to various cancer cell lines, presenting a novel approach for targeted cancer therapy (Basu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1H-indol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLEBLXSYEQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-indol-4-yl)methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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